molecular formula C11H10Cl2O4 B8490716 2-(3,4-Dichloro-phenyl)-succinic acid 1-methyl ester

2-(3,4-Dichloro-phenyl)-succinic acid 1-methyl ester

Cat. No. B8490716
M. Wt: 277.10 g/mol
InChI Key: HOEWNGYPIYAXMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07041687B2

Procedure details

Trifluoroacetic acid (100 ml) was added to a mixture of 2-(3,4-dichloro-phenyl)-succinic acid 4-tert-butyl ester 1-methyl ester (23.64 g, 0.071 mol) and dichloromethane (100 ml). The reaction mixture was stirred at room temperature for 3 hours then concentrated in vacuo. The crude mixture was kept under vacuo for several hours before being used without further purification in the next step.). 1H NMR (400 MHz, DMSO-d6) δ 2.66 (1H, dd), 3.01 (1H, dd), 3.59 (3H, s), 4.08 (1H, m), 7.30 (1H, m), 7.56–7.61 (2H, m); MS (ES+): m/e=277.1 (100%), 279.1 (65%), 281.0 (10%); MS (ES−): m/e=275.1 (50%), 277.1 (30%), 279.1 (5%).
Quantity
100 mL
Type
reactant
Reaction Step One
Name
2-(3,4-dichloro-phenyl)-succinic acid 4-tert-butyl ester 1-methyl ester
Quantity
23.64 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[CH3:8][O:9][C:10](=[O:28])[CH:11]([C:20]1[CH:25]=[CH:24][C:23]([Cl:26])=[C:22]([Cl:27])[CH:21]=1)[CH2:12][C:13]([O:15]C(C)(C)C)=[O:14]>ClCCl>[CH3:8][O:9][C:10](=[O:28])[CH:11]([C:20]1[CH:25]=[CH:24][C:23]([Cl:26])=[C:22]([Cl:27])[CH:21]=1)[CH2:12][C:13]([OH:15])=[O:14]

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
2-(3,4-dichloro-phenyl)-succinic acid 4-tert-butyl ester 1-methyl ester
Quantity
23.64 g
Type
reactant
Smiles
COC(C(CC(=O)OC(C)(C)C)C1=CC(=C(C=C1)Cl)Cl)=O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
WAIT
Type
WAIT
Details
The crude mixture was kept under vacuo for several hours
CUSTOM
Type
CUSTOM
Details
before being used without further purification in the next step

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
COC(C(CC(=O)O)C1=CC(=C(C=C1)Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.